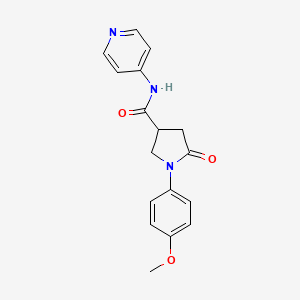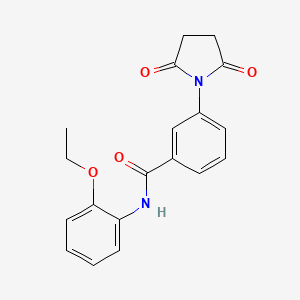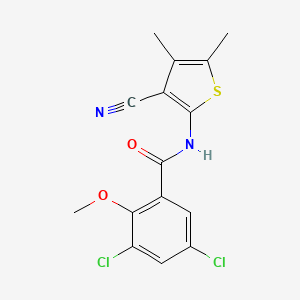![molecular formula C15H23BrClNO2 B4404516 4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4404516.png)
4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride
説明
4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride is a chemical compound used in scientific research. It is a synthetic compound that has been developed to study the biochemical and physiological effects of various drugs on the human body.
作用機序
The mechanism of action of 4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems in the brain. It may also interact with various receptors and ion channels to produce its effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to enhance the release of certain neurotransmitters such as dopamine and norepinephrine. It has also been shown to increase the activity of certain enzymes involved in neurotransmitter synthesis and metabolism. Additionally, it has been found to modulate the activity of certain ion channels and receptors in the brain.
実験室実験の利点と制限
One of the main advantages of using 4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride in lab experiments is its high potency and specificity. It can be used at low concentrations to produce significant effects, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells and tissues at high concentrations, and care must be taken to ensure that it is used safely in lab experiments.
将来の方向性
There are several future directions for research on 4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride. One area of interest is its potential use as a therapeutic agent for various diseases. It may have applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, it may have potential as a treatment for psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a tool for drug discovery research. It may be used to identify new drug targets and to develop novel drugs that target specific diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the human body.
科学的研究の応用
4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride has been used in scientific research to study the effects of various drugs on the human body. It is commonly used in the field of pharmacology to investigate the mechanism of action of drugs and to identify potential drug targets. It has also been used in drug discovery research to develop new drugs that target specific diseases.
特性
IUPAC Name |
4-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2.ClH/c1-12(2)14-11-13(16)3-4-15(14)19-10-7-17-5-8-18-9-6-17;/h3-4,11-12H,5-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEDXQOHABTZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(ethylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4404436.png)
![methyl 4-{5-[(allylamino)methyl]-2-furyl}benzoate hydrochloride](/img/structure/B4404438.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404441.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B4404445.png)
![2-[4-(acetylamino)phenoxy]-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4404451.png)
![5-[4-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4404460.png)


![benzyl [3-chloro-4-(4-morpholinyl)phenyl]carbamate](/img/structure/B4404474.png)

![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4404498.png)
![1-[4-(4-iodo-2-methylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4404519.png)

![4-{[(4-fluorobenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404533.png)